

# A Comprehensive Technical Guide to the Chemical Structure of Nopaline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nopaline

Cat. No.: B1218227

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This technical guide provides a detailed analysis of the chemical structure of **nopaline**, an opine synthesized in plant tissues transformed by specific strains of *Agrobacterium tumefaciens*. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of this molecule's architecture.

## Molecular Composition and Classification

**Nopaline** is a non-proteinogenic amino acid derivative, classified as an opine.<sup>[1]</sup> Opines are low-molecular-weight compounds produced in plant crown gall tumors and serve as a source of carbon and nitrogen for the infecting *Agrobacterium*.<sup>[1]</sup> Specifically, **nopaline** is a dicarboxylic acid opine formed through the reductive condensation of an amino acid and a keto acid.<sup>[1][2]</sup>

The molecular structure of **nopaline** is a conjugate of the amino acid L-arginine and  $\alpha$ -ketoglutaric acid (2-oxopentanedioic acid).<sup>[2]</sup> This results in a molecule that incorporates structural features from both precursors.

## Chemical Structure and Functional Groups

The chemical structure of **nopaline** is characterized by the presence of multiple functional groups that dictate its chemical properties, such as its zwitterionic nature and high polarity.

- **Arginine Moiety:** This portion of the molecule retains the core structure of L-arginine, including a chiral  $\alpha$ -carbon, an  $\alpha$ -carboxyl group, and the characteristic guanidinium

group at the terminus of its side chain. The guanidinium group is highly basic.[2]

- **Glutamic Acid Moiety:** Derived from  $\alpha$ -ketoglutaric acid, this part of the molecule corresponds to a D-glutamic acid structure. It features a secondary amine, formed from the condensation reaction, and two carboxyl groups.[3]
- **Key Functional Groups:**
  - **Guanidinium Group:** A highly basic functional group contributed by the arginine residue.
  - **Carboxyl Groups:** **Nopaline** is a tricarboxylic acid, possessing three carboxyl groups which are acidic.[3]
  - **Secondary Amine:** This group links the arginine and glutamic acid moieties.

The systematic IUPAC name for **nopaline** is (2R)-2-[[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid.[1][2][3] An alternative name is N<sup>2</sup>-(D-1,3-Dicarboxypropyl)-L-arginine.[1][2]

## Stereochemistry

**Nopaline** possesses two stereocenters, leading to specific stereoisomers. The stereochemistry is crucial for its biological recognition and metabolism.

- The alpha-carbon of the arginine residue has an S configuration, consistent with the L-amino acid precursor.
- The alpha-carbon of the glutamic acid moiety has an R configuration, corresponding to a D-amino acid configuration.

This specific stereochemical arrangement is a defining feature of the molecule.

## Quantitative Data and Physicochemical Properties

The key quantitative and identifying information for **nopaline** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>20</sub> N <sub>4</sub> O <sub>6</sub>	[1][2][3]
Molar Mass	304.303 g·mol <sup>-1</sup>	[1][2]
IUPAC Name	(2R)-2-[[[(1S)-1-Carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid	[1][2][3]
CAS Number	22350-70-5	[1][3]
Synonyms	N <sup>2</sup> -(D-1,3-Dicarboxypropyl)-L-arginine, D-Nopaline	[1][2][3]

## Experimental Protocols for Structural Elucidation

The chemical structure of **nopaline** has been established through standard analytical techniques in organic chemistry. While the provided search results do not detail the specific experimental protocols of the original structure elucidation, such a process would typically involve a combination of the following well-established methodologies:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy would be used to determine the carbon-hydrogen framework and the connectivity of atoms. 2D NMR techniques such as COSY and HMBC would be employed to establish through-bond correlations.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. Tandem MS (MS/MS) would provide fragmentation data to verify the sequence of the amino acid residues.
- **X-ray Crystallography:** Analysis of a crystalline form of **nopaline** would provide unambiguous proof of its three-dimensional structure and absolute stereochemistry.
- **Chiral Analysis:** Methods such as chiral chromatography or the use of chiral derivatizing agents would be used to confirm the stereochemical configuration of the two chiral centers.

The detailed experimental conditions for these analyses are documented in the primary scientific literature that first reported the structure of **nopaline**.

# Visual Representation of Nopaline's Chemical Structure

The following diagram illustrates the 2D chemical structure of **nopaline**, highlighting the connectivity of its constituent atoms and the key functional groups.

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## References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Structure of Nopaline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1218227#what-is-the-chemical-structure-of-nopaline\]](https://www.benchchem.com/product/b1218227#what-is-the-chemical-structure-of-nopaline)

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)